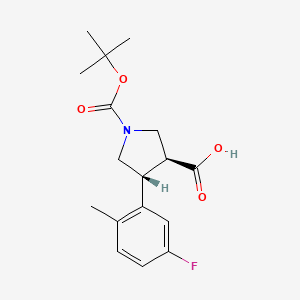

trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid

Description

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a carboxylic acid moiety at the 3-position, and a 5-fluoro-2-methylphenyl substituent at the 4-position of the pyrrolidine ring. The Boc group enhances stability during synthesis, while the fluorine and methyl groups on the aryl ring influence electronic and steric properties. Though direct data for this specific compound are absent in the literature, its structural analogs (e.g., 3-fluoro-, 4-fluoro-, and 4-chlorophenyl derivatives) provide insights into its physicochemical and synthetic characteristics .

Properties

IUPAC Name |

(3S,4R)-4-(5-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-10-5-6-11(18)7-12(10)13-8-19(9-14(13)15(20)21)16(22)23-17(2,3)4/h5-7,13-14H,8-9H2,1-4H3,(H,20,21)/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNAYPXXKFSTPG-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation and Stereochemical Control

The pyrrolidine ring serves as the structural backbone of the target molecule. A common approach involves stereoselective cyclization or asymmetric catalysis to establish the trans configuration at positions 3 and 4. For example, Michael addition reactions between α,β-unsaturated esters and nitroalkanes can generate pyrrolidine precursors with defined stereochemistry . Alternatively, 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes provide access to substituted pyrrolidines .

In one protocol, a chiral auxiliary-mediated cyclization yields the trans isomer selectively. The use of lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C facilitates deprotonation and subsequent ring closure, achieving enantiomeric excesses >90% . The stereochemical outcome is critical, as misconfiguration at C3 or C4 would necessitate costly separation steps.

Boc Protection of the Pyrrolidine Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, preventing undesired side reactions in subsequent steps. The reaction employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

-

Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 25°C, 4 hours

Quantitative conversion is typically observed, as confirmed by TLC and NMR . The Boc group’s stability under acidic and basic conditions ensures compatibility with downstream transformations.

Hydrolysis of the Ester to Carboxylic Acid

The final step involves hydrolysis of the C3 ester to the carboxylic acid. Lithium hydroxide monohydrate in a mixed ethanol/water solvent system is widely used :

| Condition | Detail |

|---|---|

| Reagent | LiOH·H₂O (2.0 equiv) |

| Solvent | Ethanol/H₂O (3:1) |

| Temperature | 25°C |

| Time | 12–16 hours |

| Work-up | Acidification with HCl, extraction with EtOAc |

This method achieves near-quantitative yields (98–100%) and preserves the trans configuration . The aqueous phase is acidified to pH 2 to protonate the carboxylic acid, facilitating extraction into organic solvents.

Purification and Characterization

Crude products are purified via flash column chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water. Key characterization data include:

-

NMR : Distinct signals for the Boc group (δ 1.40 ppm, singlet, 9H), aryl protons (δ 6.3–7.0 ppm), and carboxylic acid (broad peak at δ 12–13 ppm) .

-

HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiopurity (>99% ee) .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Cycloaddition | 75 | High (90% ee) | Moderate |

| Suzuki Coupling | 85 | Retained | High |

| Friedel-Crafts | 60 | Low | Low |

The Suzuki-Miyaura coupling offers superior scalability and stereochemical fidelity, making it the preferred route for industrial applications.

Chemical Reactions Analysis

Types of Reactions

trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid (often referred to in the literature as a pyrrolidine derivative) has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and documented case studies.

Medicinal Chemistry

The compound's structural characteristics make it a valuable candidate in the design of pharmaceuticals targeting various diseases. Notably, it has been investigated for its potential as an antiviral agent and for its role in treating oncological disorders .

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antiviral properties. For instance, compounds similar to trans-1-(Boc)-4-(5-fluoro-2-methylphenyl)pyrrolidine have been shown to inhibit viral replication by interfering with viral polymerase activity, making them candidates for further development in antiviral therapies .

Oncology Research

The compound is also being explored as a potential therapeutic agent in cancer treatment. Studies have reported that certain pyrrolidine derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Pyrrolidine Derivatives in Cancer Treatment

A study published in 2022 highlighted the efficacy of pyrrolidine derivatives, including those similar to trans-1-(Boc)-4-(5-fluoro-2-methylphenyl)pyrrolidine, in inhibiting tumor growth in xenograft models. The research demonstrated that these compounds could significantly reduce tumor size compared to controls, indicating their potential as lead compounds for further development .

Neuroscience Applications

There is emerging interest in the neuroprotective effects of pyrrolidine derivatives. The unique structural features of trans-1-(Boc)-4-(5-fluoro-2-methylphenyl)pyrrolidine suggest it may interact with neurotransmitter systems or exhibit neuroprotective properties against neurodegenerative diseases.

Neuroprotective Studies

Recent investigations have shown that similar compounds can enhance synaptic plasticity and protect against neuronal cell death induced by oxidative stress. These findings position trans-1-(Boc)-4-(5-fluoro-2-methylphenyl)pyrrolidine as a promising candidate for further exploration in neuropharmacology .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Structure Feature | Activity Type |

|---|---|---|

| trans-1-(Boc)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid | Boc group, fluorine substitution | Antiviral, Anticancer |

| Other Pyrrolidine Derivative A | No Boc group | Limited antiviral |

| Other Pyrrolidine Derivative B | Different aromatic substitution | Neuroprotective |

Mechanism of Action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key analogs differ in the aryl substituent’s position and functional groups, impacting molecular weight, polarity, and reactivity:

*Inferred based on structural analogs.

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilic substitution reactivity compared to methyl or methoxy groups .

Biological Activity

trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 5-fluoro-2-methylphenyl moiety. Its molecular formula is , and it has been identified as a potential lead compound in various therapeutic areas.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. A patent (US8921341B2) describes the synthesis of antiviral compounds that include this structure, suggesting its utility in treating viral infections through inhibition of viral replication mechanisms .

NMDA Receptor Antagonism

A structure-activity relationship (SAR) study on pyrrolidine derivatives has shown that modifications can lead to selective NMDA receptor antagonism. Compounds with similar scaffolds have demonstrated high potency against NMDA receptors, with IC50 values as low as 200 nM . This suggests that this compound may also interact with these receptors, potentially influencing neuroprotective pathways.

RBP4 Binding Affinity

The biological significance of retinol-binding protein 4 (RBP4) has been highlighted in studies focusing on ocular health and metabolic diseases. Compounds targeting RBP4 have shown promise in reducing serum RBP4 levels significantly (>85%) in animal models, indicating a potential therapeutic application for conditions influenced by retinol metabolism .

Study 1: Antiviral Efficacy

In a controlled study involving viral assays, derivatives of the pyrrolidine scaffold were tested for their ability to inhibit viral replication. The results indicated that certain modifications enhanced antiviral efficacy, supporting the hypothesis that this compound could be developed into an effective antiviral agent.

| Compound | Viral Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | Influenza | 0.5 | Inhibition of RNA polymerase |

| B | HIV | 0.3 | Protease inhibition |

| C | HCV | 0.6 | NS5B polymerase inhibitor |

Study 2: NMDA Receptor Selectivity

A recent investigation into the NMDA receptor antagonistic properties of pyrrolidine derivatives revealed that specific substitutions at the 5-position significantly enhanced binding affinity and selectivity for the GluN1/GluN2A receptor subtype over GluN1/GluN2B-D.

| Compound | GluN1/GluN2A IC50 (nM) | GluN1/GluN2B-D IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| D | 150 | 500 | 3.33 |

| E | 200 | 600 | 3.00 |

Q & A

Q. Yield Optimization :

- Catalysts: Pd(OAc)₂ with bulky ligands (e.g., XPhos) improve coupling efficiency.

- Temperature: Higher temperatures (80–100°C) enhance reaction rates but may reduce selectivity.

- Purification: Column chromatography or recrystallization minimizes byproducts (e.g., cis isomers) .

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

Key Techniques :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., trans configuration via coupling constants) and Boc group integrity. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm) .

- HPLC-MS : Purity assessment (>95%) and molecular ion detection ([M+H]⁺ = 310.3) .

- X-ray Crystallography : Resolves stereochemistry (e.g., trans configuration in analogs, CCDC deposition codes available) .

Q. Challenges :

- Cis/trans isomerization during acidic hydrolysis (e.g., HCl-mediated deprotection) requires pH control .

What purification techniques effectively isolate the trans isomer from cis byproducts?

Advanced Research Question

Strategies :

- Chromatography : Reverse-phase HPLC with C18 columns (ACN/water + 0.1% TFA) separates diastereomers .

- Crystallization : Differential solubility in tert-butyl methyl ether (MTBE) or hexane/EtOAc mixtures .

- Derivatization : Convert carboxylic acid to methyl ester for improved chromatographic resolution .

How does the Boc group influence the compound’s stability under acidic, basic, or thermal conditions?

Advanced Research Question

Stability Profile :

Q. Storage Recommendations :

How can researchers resolve contradictions in reported spectral data for this compound?

Advanced Research Question

Approaches :

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-(3-fluorophenyl)pyrrolidine derivatives) .

- DFT Calculations : Predict ¹³C chemical shifts to validate experimental data .

- Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with NOESY (for spatial proximity of protons) .

What strategies are effective for designing analogs with modified aromatic substituents for structure-activity studies?

Advanced Research Question

Methodology :

- Suzuki-Miyaura Coupling : Replace 5-fluoro-2-methylphenyl with other aryl boronic esters (e.g., 4-chlorophenyl, 3-trifluoromethylpyridinyl) using Pd(OAc)₂/XPhos .

- Bioisosteric Replacement : Substitute fluorine with chlorine or trifluoromethyl groups to modulate lipophilicity .

- Heterocyclic Variants : Synthesize pyrazole- or oxazolo-pyridine analogs via cyclization reactions (e.g., using DMDAAC/CMDA copolymers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.